molecular formula C10H9F2NO2 B13703110 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine CAS No. 1260829-26-2

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine

Cat. No.: B13703110
CAS No.: 1260829-26-2
M. Wt: 213.18 g/mol
InChI Key: YHPJCIZGBIDCIP-UHFFFAOYSA-N
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Description

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine is a chemical compound that features a unique structure combining a difluorobenzo[d][1,3]dioxole moiety with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine typically involves the following steps:

    Formation of the Difluorobenzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions to introduce the difluoro groups and form the dioxole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Coupling Reaction: The final step involves coupling the difluorobenzo[d][1,3]dioxole moiety with the azetidine ring under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile
  • (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetic acid

Uniqueness

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine is unique due to the presence of both the difluorobenzo[d][1,3]dioxole moiety and the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

1260829-26-2

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

3-(2,2-difluoro-1,3-benzodioxol-5-yl)azetidine

InChI

InChI=1S/C10H9F2NO2/c11-10(12)14-8-2-1-6(3-9(8)15-10)7-4-13-5-7/h1-3,7,13H,4-5H2

InChI Key

YHPJCIZGBIDCIP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

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